1-Bromo-4-[chloro(difluoro)methoxy]benzene 1-Bromo-4-[chloro(difluoro)methoxy]benzene
Brand Name: Vulcanchem
CAS No.: 112556-13-5
VCID: VC2320151
InChI: InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
SMILES: C1=CC(=CC=C1OC(F)(F)Cl)Br
Molecular Formula: C7H4BrClF2O
Molecular Weight: 257.46 g/mol

1-Bromo-4-[chloro(difluoro)methoxy]benzene

CAS No.: 112556-13-5

Cat. No.: VC2320151

Molecular Formula: C7H4BrClF2O

Molecular Weight: 257.46 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-[chloro(difluoro)methoxy]benzene - 112556-13-5

Specification

CAS No. 112556-13-5
Molecular Formula C7H4BrClF2O
Molecular Weight 257.46 g/mol
IUPAC Name 1-bromo-4-[chloro(difluoro)methoxy]benzene
Standard InChI InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Standard InChI Key QBFJZAGJDZAVQT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(F)(F)Cl)Br
Canonical SMILES C1=CC(=CC=C1OC(F)(F)Cl)Br

Introduction

Chemical Structure and Properties

1-Bromo-4-[chloro(difluoro)methoxy]benzene consists of a benzene ring substituted with a bromine atom at position 1 and a chloro(difluoro)methoxy group at position 4. The presence of these halogenated functional groups creates a molecule with specific chemical characteristics.

Molecular Information

The compound has the following fundamental properties:

PropertyValue
CAS Number112556-13-5
Molecular FormulaC₇H₄BrClF₂O
Molecular Weight257.46 g/mol
Physical StateLiquid
Standard Purity≥95%

These properties establish the basic identity of the compound for research and commercial purposes .

Structural Features

The molecular structure of 1-Bromo-4-[chloro(difluoro)methoxy]benzene features several key elements:

  • A benzene ring as the core structure

  • A bromine atom at position 1

  • A chloro(difluoro)methoxy group (-OCF₂Cl) at position 4

This arrangement creates a molecule with an asymmetric electronic distribution, which influences its chemical behavior and potential applications. The chloro(difluoro)methoxy group is particularly noteworthy as it combines the properties of an ether linkage with halogenated carbon, giving the compound distinctive reactivity patterns.

Similar compounds like 1-bromo-4-(chlorodifluoromethyl)benzene have comparable structures but with direct C-CF₂Cl bonding instead of the ether linkage, resulting in different chemical properties .

Physicochemical Properties

The physical and chemical properties of 1-Bromo-4-[chloro(difluoro)methoxy]benzene are influenced by its halogenated nature and the distribution of electron density across the molecule.

PropertyValue or Description
AppearanceColorless to pale yellow liquid
Boiling PointEstimated ~230-250°C (based on similar compounds)
SolubilityLimited solubility in water; soluble in organic solvents
DensityApproximately 1.6-1.8 g/cm³ (estimated)

The presence of multiple halogen atoms contributes to the compound's relatively high density and limited water solubility .

Spectroscopic Properties

For research and identification purposes, spectroscopic data for related compounds can help in characterizing 1-Bromo-4-[chloro(difluoro)methoxy]benzene:

Spectroscopic ParameterExpected Value
Mass Spectrometry (m/z)Primary ion peaks at approximately 258, 260, and 262 (due to isotope patterns of Br and Cl)
IR SpectroscopyCharacteristic C-F stretching bands at 1000-1100 cm⁻¹; C-O stretching at 1200-1300 cm⁻¹
UV AbsorptionMaximum absorption expected around 260-280 nm

These spectroscopic properties are essential for compound identification and quality control during synthesis and application .

Synthesis and Preparation Methods

The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene typically involves multiple steps, beginning with appropriate precursors and employing specific reaction conditions to achieve the desired substitution pattern.

Reaction Conditions

Typical reaction conditions for the synthesis of halogenated aromatic compounds like 1-Bromo-4-[chloro(difluoro)methoxy]benzene often require:

ParameterTypical Conditions
Temperature0-25°C for bromination; variable for methoxylation
SolventsDichloromethane, tetrahydrofuran, or acetonitrile
CatalystsLewis acids for halogenation; transition metal catalysts for methoxylation
Reaction Time2-24 hours depending on specific reaction step

Precise control of reaction conditions is critical to achieve selectivity and prevent the formation of unwanted byproducts .

Chemical Reactivity

The chemical behavior of 1-Bromo-4-[chloro(difluoro)methoxy]benzene is largely determined by its halogenated substituents, which influence both its reactivity and selectivity in various chemical transformations.

Reactivity Patterns

The compound exhibits several characteristic reactivity patterns:

  • The bromine atom is susceptible to metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling

  • The chloro(difluoro)methoxy group typically remains stable under many reaction conditions

  • The electron-withdrawing nature of the halogen substituents affects the electrophilicity of the aromatic ring

These properties make the compound valuable in organic synthesis as a building block for more complex molecules .

Coupling Reactions

Palladium-catalyzed coupling reactions represent one of the most important applications of brominated aromatic compounds like 1-Bromo-4-[chloro(difluoro)methoxy]benzene:

Coupling TypeReaction PartnersTypical ConditionsExpected Yields
Suzuki-MiyauraArylboronic acidsPd catalyst, base, 80°C80-95%
SonogashiraTerminal alkynesPd/Cu catalysts, amine base70-90%
HeckAlkenesPd catalyst, base65-85%

These transformations selectively target the C-Br bond, leaving the chloro(difluoro)methoxy group intact, which allows for the construction of functionalized derivatives .

Applications and Uses

1-Bromo-4-[chloro(difluoro)methoxy]benzene finds applications in several fields due to its unique structural features and reactivity profile.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

  • Intermediate in the preparation of pharmaceutical compounds

  • Precursor for agrochemicals and specialized materials

  • Component in the synthesis of ligands for catalytic systems

Its halogenated structure provides opportunities for selective functionalization through various transformation strategies .

Research Applications

In research settings, 1-Bromo-4-[chloro(difluoro)methoxy]benzene is utilized for:

  • Structure-activity relationship studies in medicinal chemistry

  • Investigation of halogenated compounds in materials science

  • Development of new synthetic methodologies for C-X bond formation and transformation

The compound's well-defined substitution pattern makes it an excellent model system for studying selective chemical transformations .

Hazard TypePotential Concerns
Acute ToxicityLikely moderate to high based on similar compounds
Skin/Eye ContactPotential irritant; avoid direct contact
InhalationVapors may cause respiratory irritation
EnvironmentalPotential persistence in environment; proper disposal required

Handling should follow standard protocols for halogenated organic compounds, including appropriate personal protective equipment .

Analytical Methods

Accurate identification and characterization of 1-Bromo-4-[chloro(difluoro)methoxy]benzene require appropriate analytical techniques.

Chromatographic Analysis

Chromatographic methods commonly employed include:

TechniqueTypical ConditionsPurpose
GC-MSTemperature program: 60-250°C; Column: DB-5 or similarIdentification and purity assessment
HPLCC18 column; Mobile phase: acetonitrile/water gradientQuantitative analysis
TLCSilica gel; Eluent: hexane/ethyl acetate mixturesReaction monitoring

These techniques provide valuable information about the compound's identity and purity .

Spectroscopic Analysis

Spectroscopic methods for characterization include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • IR spectroscopy for functional group identification

For related compounds, collision cross-section data from ion mobility spectrometry has been reported, which could assist in the analysis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene as well .

ParameterTypical Specification
Purity≥95%
Package Sizes500 mg, 1 g, 10 g
Physical FormLiquid
Storage RecommendationsCool, dry place; protection from light

This information is important for researchers planning to use the compound in their studies .

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